molecular formula C8H6N6O B1328594 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1031927-02-2

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1328594
CAS No.: 1031927-02-2
M. Wt: 202.17 g/mol
InChI Key: YZWLTQHMDOCNGL-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Scientific Research Applications

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H317, H319, H335. The precautionary statements include P261, P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: Initial formation of the imidazo[1,2-a]pyrazine core through condensation of appropriate aldehydes and amines.

    Cyclization: Formation of the oxadiazole ring via cyclization reactions involving nitrile oxides and hydrazides.

    Functional Group Transformations: Introduction of the amine group through nucleophilic substitution or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine-functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Shares a similar imidazo core but with a thiazole ring.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrazine core.

Uniqueness

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its combination of the imidazo[1,2-a]pyrazine and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWLTQHMDOCNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650130
Record name 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-02-2
Record name 4-Imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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